N-1 Substitution State Differentiation: Free NH vs. 1,3-Dimethyl Pattern in DPP-IV Binding Context
The target compound bears a single methyl group at N-3 and a free NH at N-1. The closest crystallographically characterized analog, BDPX (7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione), possesses methyl groups at both N-1 and N-3 and a des-ethyl piperazine at C-8. BDPX has been co-crystallized with porcine DPP-IV (PDB 2AJ8), confirming that the 7-benzyl-8-piperazinyl-xanthine scaffold occupies the enzyme active site [1]. The N-1 methylation state directly alters the hydrogen-bond donor capacity of the purine ring: the free NH in the target compound presents an additional H-bond donor not available in the 1,3-dimethyl analog, which may shift the binding pose or alter affinity for adenine-recognizing targets [2]. The des-ethyl piperazine analog (CID 679638, N-1 unsubstituted, N-3 methyl, 8-piperazin-1-yl) has a reported in vitro potency of approximately 3900 nM in a cell-based activity assay [3]. The 4-ethyl substituent on the piperazine ring of the target compound introduces additional lipophilicity and steric bulk absent from CID 679638, which is anticipated to modulate membrane permeability and target-binding characteristics relative to the des-ethyl comparator.
| Evidence Dimension | Structural features governing H-bond donor/acceptor profile and steric occupancy at the enzyme active site |
|---|---|
| Target Compound Data | N-1 = H (free NH, H-bond donor); N-3 = CH3; C-8 = 4-ethylpiperazin-1-yl (direct N–C bond); MW = 368.4 g/mol; cLogP not directly measured but estimated higher than des-ethyl analog due to ethyl group |
| Comparator Or Baseline | Comparator A (BDPX): N-1 = CH3, N-3 = CH3, C-8 = piperazin-1-yl, MW = 368.4 g/mol; co-crystallized with porcine DPP-IV (PDB 2AJ8). Comparator B (CID 679638): N-1 = H, N-3 = CH3, C-8 = piperazin-1-yl, MW = 340.4 g/mol; reported IC50 ~3900 nM in cell-based assay. |
| Quantified Difference | Target vs. BDPX: one fewer N-methyl group (ΔMW = 0 g/mol coincidentally due to ethyl on piperazine balancing the missing methyl); altered H-bond donor count. Target vs. CID 679638: addition of 4-ethyl group on piperazine (ΔMW = +28 Da); lipophilicity increase estimated at ΔcLogP ≈ +0.5 to +0.8 log units based on fragment addition rules. |
| Conditions | Structural comparison derived from chemical identity; BDPX binding confirmed by X-ray crystallography (PDB 2AJ8, porcine DPP-IV); CID 679638 activity from cell-based assay (SW480 cell line). |
Why This Matters
The free NH at N-1 distinguishes this compound from the 1,3-dimethyl prototype and may confer a distinct hydrogen-bonding interaction pattern relevant for target selectivity; researchers screening against adenine-binding proteins should not assume functional equivalence between N-1-methylated and N-1-unsubstituted xanthines.
- [1] PDB entry 2AJ8 – Crystal structure of porcine dipeptidyl peptidase IV (CD26) in complex with 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (BDPX). Deposited 2005-07-27. RCSB Protein Data Bank. View Source
- [2] Boehringer Ingelheim Pharma GmbH & Co. KG, EP1338595A2 – Xanthine derivatives as DPP-IV inhibitors. Claims describe SAR showing that N-1 and N-3 substitution pattern modulates DPP-IV inhibitory potency across 8-piperazinyl-xanthine series. View Source
- [3] MolBIC Bioactivity Database – 7-benzyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, PubChem CID 679638, SID 15123194. Potency ~4109.5 nM in cell-based assay (SW480 cell line). Accessed via molbic.idrblab.net. View Source
